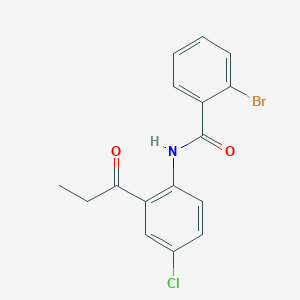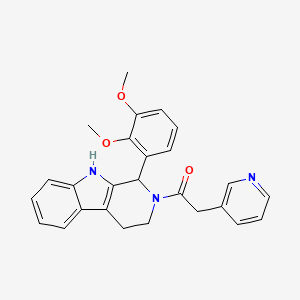![molecular formula C22H30N4O2 B6093798 9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6093798.png)
9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methoxyethyl group and a pyrimidin-2-yloxyphenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the diazaspirodecane core through cyclization reactions.
- Introduction of the methoxyethyl group via alkylation reactions.
- Attachment of the pyrimidin-2-yloxyphenylmethyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidin-2-yloxyphenylmethyl group can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield methoxyacetic acid, while reduction of the pyrimidin-2-yloxyphenylmethyl group may produce the corresponding amine.
科学研究应用
Chemistry
In chemistry, 9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the diazaspirodecane core and the pyrimidin-2-yloxyphenylmethyl group suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are desirable in various applications.
作用机制
The mechanism of action of 9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
9-(2-Methoxyethyl)-2-[(4-phenylmethyl)-2,9-diazaspiro[4.5]decane: Lacks the pyrimidin-2-yloxy group, which may affect its biological activity.
9-(2-Hydroxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its chemical reactivity.
Uniqueness
The presence of both the methoxyethyl group and the pyrimidin-2-yloxyphenylmethyl group in 9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane makes it unique compared to similar compounds. These functional groups may confer specific properties, such as increased solubility or enhanced biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
9-(2-methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-27-15-14-25-12-2-8-22(17-25)9-13-26(18-22)16-19-4-6-20(7-5-19)28-21-23-10-3-11-24-21/h3-7,10-11H,2,8-9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXJRWJKHOGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6093723.png)
![2-[4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B6093727.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6093730.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6093752.png)

![1-[2-methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6093779.png)
![3-{2-[4-(cyclopropylmethyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6093785.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isobutyl-5-methoxy-N-methylbenzamide](/img/structure/B6093790.png)
![(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B6093807.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6093814.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6093821.png)
![2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B6093833.png)
